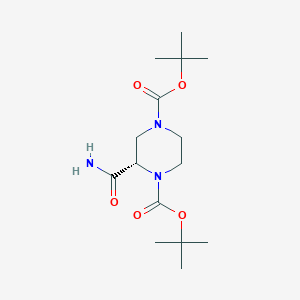
(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine
Overview
Description
(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas. It is a piperidine derivative that has been synthesized using different methods.
Scientific Research Applications
Chemical and Pharmacological Studies of Stereoisomers
- The pharmacology of ohmefentanyl, a compound within the 4-anilidopiperidine class, provides insights into the significance of stereochemistry in biological activity. Research focusing on the stereoisomers of ohmefentanyl reveals their varying biological properties, underlining the impact of stereochemical configurations on receptor interactions and pharmacological outcomes (Brine et al., 1997). This research underscores the potential for detailed chemical studies on the compound "(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine" to explore its pharmacological applications.
Neurochemistry and Neurotoxicity Studies
- Studies on the neurochemistry and neurotoxicity of compounds like 3,4-Methylenedioxymethamphetamine (MDMA) highlight the interest in understanding the neurological impacts of synthetic compounds. These investigations provide crucial data on how specific chemical structures interact with neurological pathways, potentially offering insights into new therapeutic uses or neuroprotective strategies (McKenna & Peroutka, 1990).
Exploration of Pharmacological Effects
- The exploration of the pharmacological effects of compounds like Chlorogenic Acid (CGA) illustrates the ongoing research into biologically active compounds that possess therapeutic roles such as antioxidant, anti-inflammatory, and neuroprotective activities (Naveed et al., 2018). Similar studies could be envisioned for "(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine" to uncover its potential biological activities.
Small Molecule Antagonists
- The development of small molecule antagonists targeting specific receptors, as demonstrated by research on chemokine CCR3 receptors, showcases the application of chemical compounds in therapeutic interventions for allergic diseases (Willems & IJzerman, 2009). This research path could be relevant for the compound if its structural properties suggest potential as a receptor antagonist.
properties
IUPAC Name |
(3R,4R)-1,3,4-trimethyl-4-(3-propan-2-yloxyphenyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO/c1-13(2)19-16-8-6-7-15(11-16)17(4)9-10-18(5)12-14(17)3/h6-8,11,13-14H,9-10,12H2,1-5H3/t14-,17+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBZFTKIQJBBOSB-WMLDXEAASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1(C)C2=CC(=CC=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CN(CC[C@@]1(C)C2=CC(=CC=C2)OC(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3R,4R)-4-(3-Isopropoxyphenyl)-1,3,4-trimethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(aminomethyl)-3,3-dimethylbenzo[c][1,2]oxaborol-1(3H)-ol](/img/structure/B3103326.png)
![2-Chloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B3103337.png)



![6-Bromobenzo[b]thiophene-5-carbaldehyde](/img/structure/B3103353.png)


![2-Methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B3103375.png)

